Gly-his-gly

Übersicht

Beschreibung

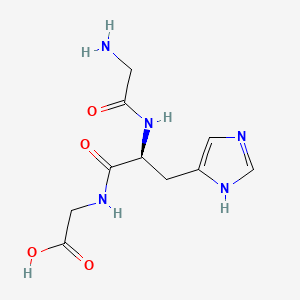

Gly-his-gly is a tripeptide composed of three amino acids: glycine, histidine, and glycine. This compound is known for its ability to form strong hydrogels and its potential applications in various fields, including medicine, biology, and chemistry. This compound is particularly notable for its role in binding metal ions, which can influence its biological and chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Gly-his-gly can be synthesized using standard peptide synthesis techniques. One common method involves the stepwise addition of amino acids to a growing peptide chain, typically using solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid (glycine) to a solid resin. Subsequent amino acids (histidine and glycine) are added sequentially, with each addition followed by deprotection and activation steps to facilitate peptide bond formation. The final product is then cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).

Industrial Production Methods

In addition to chemical synthesis, glycyl-histidyl-glycine can be produced using recombinant DNA technology. This method involves the expression of the peptide in bacterial systems, such as Escherichia coli. The gene encoding the peptide is inserted into a plasmid vector, which is then introduced into the bacterial cells. The bacteria are cultured, and the peptide is expressed and subsequently purified using affinity chromatography and other purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

Gly-his-gly undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the deprotonation of the imidazole group in histidine, which can trigger the self-assembly of the peptide into long, crystalline fibrils, forming a strong hydrogel .

Common Reagents and Conditions

Common reagents used in the reactions of glycyl-histidyl-glycine include oxidizing agents, reducing agents, and metal ions. For example, the peptide can bind to copper ions, forming a complex that exhibits unique biological properties .

Major Products Formed

The major products formed from the reactions of glycyl-histidyl-glycine depend on the specific reaction conditions. For instance, the binding of copper ions to the peptide results in the formation of a copper-peptide complex, which has been shown to have antioxidant and anti-inflammatory effects .

Wissenschaftliche Forschungsanwendungen

Gly-his-gly has a wide range of scientific research applications:

Wirkmechanismus

The mechanism by which glycyl-histidyl-glycine exerts its effects involves its ability to bind metal ions, such as copper and zinc. This binding can influence various biological processes, including antioxidant activity and protein aggregation. The peptide’s antioxidant properties are attributed to its ability to diminish reactive oxygen species, such as hydroxyl and peroxyl radicals . Additionally, the peptide can prevent metal-induced protein aggregation and cell death, making it a potential therapeutic agent for neurodegenerative diseases .

Vergleich Mit ähnlichen Verbindungen

Gly-his-gly can be compared to other similar tripeptides, such as glycyl-histidyl-lysine. Both peptides have the ability to bind metal ions and exhibit antioxidant properties. glycyl-histidyl-glycine is unique in its ability to form strong hydrogels, which is not observed with glycyl-histidyl-lysine . Other similar compounds include carnosine and reduced glutathione, which also have antioxidant properties but differ in their amino acid composition and specific biological activities .

Conclusion

This compound is a versatile tripeptide with significant potential in various scientific and industrial applications. Its unique properties, including metal ion binding and hydrogel formation, make it a valuable compound for research and development in fields such as chemistry, biology, medicine, and industry.

Q & A

Basic Research Questions

Q. What are the common experimental techniques for characterizing the metal-binding properties of Gly-His-Gly?

this compound (GHG) is widely studied for its metal-chelating capabilities. Researchers should employ spectroscopic methods such as UV-Vis absorption, circular dichroism (CD), and nuclear magnetic resonance (NMR) to monitor structural changes upon metal binding . Titration experiments with varying pH and ionic strength are critical to determine binding constants (e.g., Kd). For reproducibility, ensure all solutions are degassed to avoid oxidation interference, and use high-purity metal salts (e.g., ZnCl₂, CuSO₄) .

Q. How to design a study investigating the enzymatic stability of this compound in physiological conditions?

Simulate physiological environments (pH 7.4, 37°C) using phosphate-buffered saline (PBS) or cell culture media. Monitor degradation via high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 214 nm (amide bond absorbance). Include controls with protease inhibitors (e.g., PMSF) to distinguish between chemical and enzymatic hydrolysis .

Advanced Research Questions

Q. How to resolve discrepancies in reported metal-binding affinities of this compound across studies?

Contradictions often arise from methodological variability. Key steps:

- Standardize conditions : Control temperature, buffer composition (e.g., avoid Tris buffers for Cu²⁺ studies due to chelation ).

- Validate instrumentation : Calibrate spectrophotometers using reference standards (e.g., NIST-traceable cuvettes).

- Cross-validate with multiple techniques : Compare isothermal titration calorimetry (ITC) data with spectroscopic results to confirm thermodynamic parameters .

- Report raw data : Share titration curves and fitting models (e.g., Hill equation vs. Langmuir isotherm) to enable direct comparison .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound’s bioactivity assays?

Use nonlinear regression models (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate EC₅₀/IC₅₀ values. For high-throughput screening, apply Z-factor validation to assess assay robustness. Address outliers via Grubbs’ test or robust regression (e.g., RANSAC algorithm) .

Q. How to optimize synthetic protocols for this compound to minimize racemization during solid-phase peptide synthesis (SPPS)?

- Use Fmoc-protected His(Trt) to prevent side reactions during deprotection .

- Reduce coupling times for Gly residues (30 min vs. 60 min for bulky amino acids).

- Monitor racemization via chiral HPLC with a Crownpak CR(+) column .

Q. How to integrate computational modeling with experimental data for predicting this compound’s conformational dynamics?

Combine molecular dynamics (MD) simulations (e.g., GROMACS with AMBER force fields) and NMR-derived NOE restraints. Validate models using residual dipolar couplings (RDCs) in aligned media . For metal-bound states, apply density functional theory (DFT) to predict coordination geometries .

Q. Methodological and Ethical Considerations

Q. What ethical guidelines apply to in vivo studies of this compound’s therapeutic potential?

Follow ARRIVE 2.0 guidelines for preclinical studies:

- Justify sample sizes via power analysis.

- Report animal welfare parameters (e.g., pain assessment scales).

- Deposit raw data in FAIR-aligned repositories (e.g., Zenodo) .

Q. How to identify novel research directions for this compound beyond its known roles?

Conduct systematic literature reviews using Boolean operators in Google Scholar:

Eigenschaften

IUPAC Name |

2-[[2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5O4/c11-2-8(16)15-7(1-6-3-12-5-14-6)10(19)13-4-9(17)18/h3,5,7H,1-2,4,11H2,(H,12,14)(H,13,19)(H,15,16)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADZGCWWDPFDHCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)NCC(=O)O)NC(=O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7758-33-0 | |

| Record name | NSC120776 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120776 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.